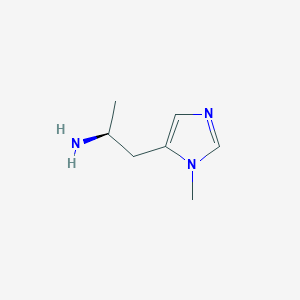
(S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is a chiral amine compound featuring an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and (S)-2-chloropropane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the imidazole ring.
Nucleophilic Substitution: The deprotonated imidazole undergoes nucleophilic substitution with (S)-2-chloropropane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The imidazole ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include H₂O₂ and KMnO₄, typically under acidic or basic conditions.
Reduction: LiAlH₄ and NaBH₄ are used under anhydrous conditions to prevent hydrolysis.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield imidazole N-oxides.
Reduction: Reduction may lead to the formation of secondary or tertiary amines.
Substitution: Substitution reactions may produce alkylated or acylated imidazole derivatives.
科学研究应用
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the role of imidazole-containing compounds in biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, in biological systems.
Pathways Involved: It modulates biochemical pathways by binding to its targets, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
(2S)-1-(1H-imidazol-5-yl)propan-2-amine: Lacks the methyl group on the imidazole ring.
(2S)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine: Has the methyl group at a different position on the imidazole ring.
(2S)-1-(1-methyl-1H-imidazol-5-yl)butan-2-amine: Contains an additional carbon in the alkyl chain.
Uniqueness
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is unique due to its specific substitution pattern on the imidazole ring and its chiral center, which can influence its biological activity and chemical reactivity.
属性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC 名称 |
(2S)-1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3/t6-/m0/s1 |
InChI 键 |
XKUDYRPWUDVKEY-LURJTMIESA-N |
手性 SMILES |
C[C@@H](CC1=CN=CN1C)N |
规范 SMILES |
CC(CC1=CN=CN1C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


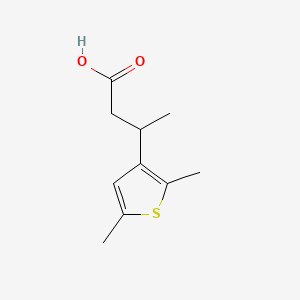
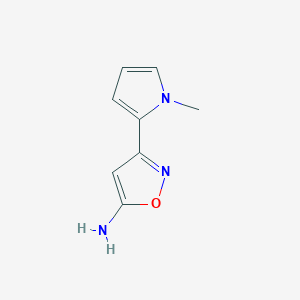


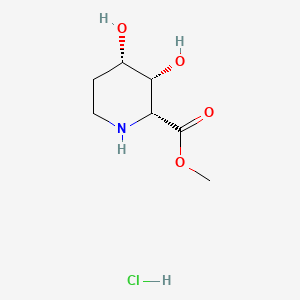
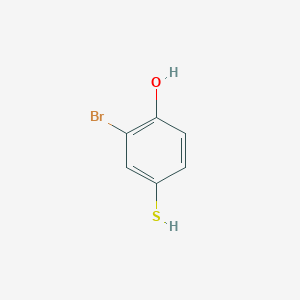
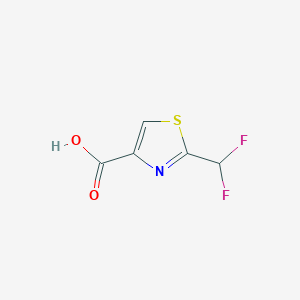
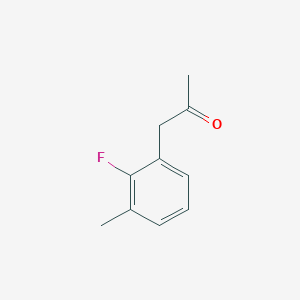

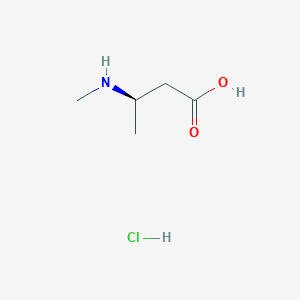

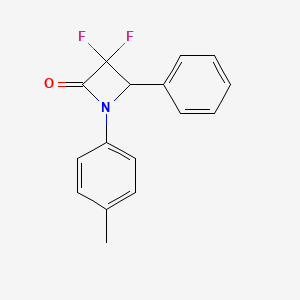
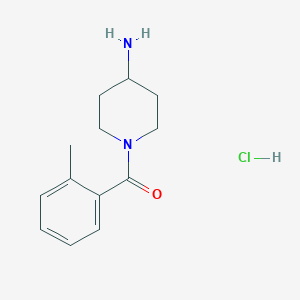
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
